molecular formula C6H10N2 B1605781 1-(Dimethylamino)pyrrole CAS No. 78307-76-3

1-(Dimethylamino)pyrrole

Cat. No.: B1605781
CAS No.: 78307-76-3
M. Wt: 110.16 g/mol
InChI Key: ZOORJGVSPXCZCJ-UHFFFAOYSA-N
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Description

1-(Dimethylamino)pyrrole: is a heterocyclic compound with the molecular formula C6H10N2 . It is a derivative of pyrrole, where the hydrogen atom at the nitrogen position is replaced by a dimethylamino group.

Biochemical Analysis

Biochemical Properties

1-(Dimethylamino)pyrrole plays a significant role in biochemical reactions, particularly in the formation of electroactive polymers. It can be polymerized electrochemically or through simple chemical polymerization methods . In biochemical contexts, this compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been studied for its potential to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions. The interactions between this compound and biomolecules are primarily based on its ability to form stable complexes and modify the activity of target enzymes .

Cellular Effects

This compound has notable effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, potentially altering the behavior of cells in response to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. For example, this compound has been shown to inhibit certain enzymes involved in metabolic processes, leading to changes in the flux of metabolites . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have indicated that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic efficiency . At higher doses, this compound can become toxic, leading to adverse effects such as cellular damage and disruption of normal metabolic processes . Studies in animal models have shown that there is a threshold beyond which the compound’s effects become detrimental, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic flux . For instance, this compound has been shown to interact with enzymes in the pyrrole biosynthesis pathway, altering the levels of intermediate metabolites and impacting the overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound within tissues is influenced by its chemical properties, such as solubility and affinity for certain biomolecules . Understanding these transport and distribution mechanisms is essential for elucidating the compound’s overall biological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes depending on its localization .

Preparation Methods

Synthetic Routes and Reaction Conditions:

1-(Dimethylamino)pyrrole can be synthesized through several methods. One common approach involves the reaction of pyrrole with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and can be carried out in various solvents, including water and organic solvents .

Industrial Production Methods:

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

1-(Dimethylamino)pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Dimethylamino)pyrrole has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness:

1-(Dimethylamino)pyrrole is unique due to the presence of the dimethylamino group, which significantly alters its electronic properties and reactivity compared to other pyrrole derivatives. This makes it particularly useful in applications requiring enhanced nucleophilicity and stability .

Properties

IUPAC Name

N,N-dimethylpyrrol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-7(2)8-5-3-4-6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOORJGVSPXCZCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341506
Record name 1-(Dimethylamino)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78307-76-3
Record name 1-(Dimethylamino)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Dimethylamino)pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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